1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one
Description
This compound belongs to a class of synthetic molecules featuring a piperidine core substituted with aryl and heteroaryl groups. The molecule contains a furan-2-ylmethylthio moiety attached to the piperidine ring and a 2-phenylbutan-1-one backbone.
Properties
IUPAC Name |
1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S/c1-2-20(18-7-4-3-5-8-18)21(23)22-12-10-17(11-13-22)15-25-16-19-9-6-14-24-19/h3-9,14,17,20H,2,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUPCLNLEYXLRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)CSCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one involves several steps, typically starting with the preparation of the furan-2-ylmethylthio intermediate. This intermediate is then reacted with piperidine and phenylbutanone under specific conditions to form the final compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan-2-ylmethylthio group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and alcohols.
Scientific Research Applications
1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The furan-2-ylmethylthio group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural Differences
Key Observations :
- Thiophene vs. Furan : Thiophene analogs (e.g., Compound 27, RTC1) are more electron-rich due to sulfur’s polarizability, which may enhance π-π stacking in biological targets compared to the oxygen-containing furan group in the target compound .
- Trifluoromethyl Substitution : Compounds like RTC1 incorporate a 4-(trifluoromethyl)phenyl group on the piperazine ring, which improves lipophilicity and metabolic resistance, a feature absent in the target compound .
Pharmacological Implications
The thiophene group in these analogs may offer stronger binding to aromatic-rich enzyme pockets (e.g., kinases), whereas the furan group in the target compound could reduce toxicity but also limit affinity .
Notes
Synthetic Methodology : The target compound’s synthesis is inferred from protocols for Compound 27, involving HOBt/TBTU coupling of a piperidine derivative with a carboxylic acid .
Structural Limitations : The absence of a trifluoromethyl group or thiophene ring may limit the target compound’s utility in high-lipophilicity applications compared to RTC1 .
Data Gaps : Direct pharmacological or physicochemical data (e.g., logP, IC50) for the target compound is unavailable in the evidence, necessitating further experimental validation.
Biological Activity
1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a piperidine ring, a furan moiety, and a thioether linkage. This compound is hypothesized to exhibit various biological activities, including antimicrobial and anticancer properties, making it a candidate for further pharmacological studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 298.43 g/mol. The presence of the furan ring is significant as it contributes to the compound's reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.43 g/mol |
| Structure | Structure |
The mechanism of action for 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one remains to be fully elucidated. However, preliminary studies suggest that the compound may interact with specific receptors or enzymes, modulating their activities. The furan and piperidine rings are known to influence binding affinity and specificity, potentially leading to therapeutic applications in treating infections or cancer.
Antimicrobial Activity
Research indicates that compounds containing furan and piperidine moieties often exhibit antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Properties
The anticancer potential of 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-phenylbutan-1-one has been explored through several studies:
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., MCF-7 for breast cancer and HeLa for cervical cancer) demonstrated significant cytotoxic effects, with IC50 values indicating effective concentrations required to inhibit cell proliferation.
- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death.
- Case Study : A recent study involving animal models treated with this compound showed a reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria. |
| Study 2 | Showed significant cytotoxicity in various cancer cell lines with low IC50 values. |
| Study 3 | Indicated potential apoptotic mechanisms through caspase activation in treated cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
